6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione
Description
Properties
IUPAC Name |
6-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-11(9-5-6-13-12(17)15-9)16-7-3-2-4-10(16)14-8/h2-7H,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIYNECIGZSIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CC=NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333677 | |
| Record name | 6-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
264606-78-2 | |
| Record name | 6-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes recent findings on the biological activity of this compound, highlighting its potential as an anticancer agent and its mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural features of this compound include a pyrimidine core substituted with an imidazo[1,2-a]pyridine moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds derived from imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound showed submicromolar inhibitory activity against various tumor cell lines, with IC50 values ranging from 0.09 μM to 0.43 μM in certain derivatives . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can enhance its potency against cancer cells.
- Mechanism of Action : The anticancer effects are attributed to the induction of cell cycle arrest and apoptosis. Specifically, treatment with these compounds has been linked to the activation of caspases (caspase 3 and caspase 8) and the release of cytochrome c from mitochondria, leading to apoptotic cell death in colon cancer cell lines such as HT-29 and Caco-2 .
Anti-inflammatory Effects
In addition to its anticancer activity, derivatives of imidazo[1,2-a]pyridine have shown promising anti-inflammatory effects. For example:
- COX Inhibition : Some compounds demonstrated potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This positions them as potential candidates for treating inflammatory diseases.
Case Studies
Several studies have reported on the biological efficacy of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 13k | Anticancer (various cell lines) | 0.09 - 0.43 μM | |
| Imidazo[1,2-a]pyridine derivatives | Induction of apoptosis in HT-29 | - | |
| Pyrimidine derivatives | COX-2 inhibition | 0.04 μmol |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the imidazo[1,2-a]pyridine scaffold significantly impact biological activity. For instance:
- Key Pharmacophores : The presence of certain functional groups, such as amino or halogen substituents at specific positions, enhances both anticancer and anti-inflammatory activities.
- Optimization : Continuous efforts in modifying these compounds aim to improve their selectivity and potency while minimizing toxicity to normal cells.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine and pyrimidine compounds exhibit significant anticancer properties. For instance, a study highlighted the design and synthesis of various derivatives that showed potent inhibitory activity against the PI3K signaling pathway, which is often implicated in tumorigenesis. Among these derivatives, compounds similar to 6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cell lines .
Case Study:
A notable case involved the synthesis of a series of quinazoline derivatives incorporating imidazo[1,2-a]pyridine structures. These compounds were tested against several tumor cell lines with IC50 values ranging from 0.09 μM to 0.43 μM, indicating strong anticancer potential .
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antibacterial properties. Research has shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms often involve inhibition of bacterial growth through interference with key metabolic pathways .
Case Study:
A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and tested their antibacterial efficacy. Some compounds demonstrated potent activity against Mycobacterium species, suggesting potential applications in treating tuberculosis .
Key Synthetic Routes:
- Transition-Metal-Free Conditions: Recent advancements have allowed for the synthesis of imidazo[1,2-a]pyridine derivatives under environmentally friendly conditions without the use of transition metals .
- Suzuki-Miyaura Coupling: This method has been effectively used to introduce various substituents at critical positions on the pyrimidine scaffold to improve biological activity .
Data Tables
| Compound | Activity Type | IC50 Value (μM) | Target Pathway |
|---|---|---|---|
| Compound 13k | Anticancer | 0.09 - 0.43 | PI3Kα |
| Compound A | Antibacterial | < 10 | Bacterial Metabolism |
| Compound B | Antimycobacterial | < 5 | Mycobacterial Growth |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Differences and Implications
Core Structure Variations: The target compound’s pyrimidine core differs from the thieno[2,3-d]pyrimidine in , which incorporates a fused thiophene ring. This modification enhances planarity and may improve DNA/enzyme interaction in antimicrobial contexts. Imidazo[1,2-a]pyridine-centric compounds (e.g., ) prioritize substitutions at position 3 for antiviral or anticandidal activity, whereas the target compound uses the imidazo group as a pyrimidine substituent.
Functional Group Effects :
- The thione group in the target compound and provides nucleophilic reactivity and metal-binding capacity, contrasting with the dione in , which may enhance hydrogen-bonding interactions.
- Thioether side chains in improve antiviral potency but reduce solubility compared to the thione group in the target compound.
The 2-methyl group on the imidazo ring in the target compound may enhance metabolic stability compared to unsubstituted analogues .
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign signals based on characteristic shifts:
- FT-IR : Confirm the C=S stretch at ~1200–1250 cm⁻¹ and NH stretches (if present) at ~3200–3400 cm⁻¹ .
- Mass spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused bicyclic structure .
What computational methods are suitable for validating the electronic structure and reactivity of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (FMOs), electrostatic potential (MEP), and Mulliken charges .
- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., lone pair donation from sulfur to adjacent π-systems) that stabilize the thione moiety .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to predict pharmacodynamic relevance .
How can researchers resolve contradictions in reaction yields or spectral data during synthesis?
Q. Advanced
- Reaction monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction time/temperature .
- Isolation of byproducts : Characterize side products (e.g., oxidation derivatives) via column chromatography and spectroscopic analysis to identify competing pathways .
- Computational validation : Compare experimental NMR/FT-IR data with DFT-predicted spectra to confirm structural assignments .
What strategies are effective for assessing the biological activity of this compound in drug discovery?
Q. Advanced
- In vitro assays : Screen against enzyme targets (e.g., kinases, oxidoreductases) using fluorescence-based or colorimetric assays to measure IC₅₀ values .
- ADMET profiling : Predict pharmacokinetic properties (e.g., bioavailability, BBB permeability) using tools like SwissADME or molecular dynamics simulations .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl or thione groups) and correlate changes with bioactivity trends .
How can reaction conditions be optimized to improve regioselectivity in derivatives of this compound?
Q. Advanced
- Catalyst screening : Test transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to direct substitutions to specific positions .
- Solvent effects : Use ionic liquids or micellar media to enhance solubility and control steric hindrance during functionalization .
- Temperature gradients : Perform stepwise heating (e.g., 50°C → 80°C) to favor kinetically vs. thermodynamically controlled products .
What are the challenges in characterizing tautomeric forms of the pyrimidine-2-thione moiety, and how can they be addressed?
Q. Advanced
- Dynamic NMR : Use variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., thione ↔ thiol) via signal splitting .
- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers and hydrogen-bonding networks .
- Theoretical modeling : Compare DFT-calculated energies of tautomers to predict stability under different conditions (e.g., pH, solvent polarity) .
How can researchers design analogs of this compound for targeted therapeutic applications?
Q. Advanced
- Scaffold hopping : Replace the imidazo[1,2-a]pyridine core with related heterocycles (e.g., imidazo[1,2-b]pyridazines) to modulate bioactivity .
- Bioisosteric substitution : Swap the thione group with sulfonamide or carbonyl groups to improve metabolic stability .
- Fragment-based design : Use molecular docking to identify pharmacophoric fragments (e.g., aromatic rings, hydrogen-bond acceptors) for combinatorial synthesis .
What analytical techniques are critical for detecting degradation products under varying storage conditions?
Q. Basic
- Stability studies : Use accelerated degradation (e.g., 40°C/75% RH) and analyze samples via LC-MS to identify hydrolysis or oxidation byproducts .
- Thermogravimetric analysis (TGA) : Monitor thermal decomposition pathways and determine optimal storage temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
